4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-9-5-12(6-10-14)11-3-7-13(16)8-4-11/h3-10,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJBJNSCLSLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683645 | |
| Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-34-8 | |
| Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of 4-Hydroxybiphenyl
The hydroxyl group at the 4'-position directs electrophilic substitution to the 4-position of the adjacent phenyl ring.
Reagents and Conditions
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Sulfonating Agent : Chlorosulfonic acid (ClSO₃H) at 0–5°C in dichloromethane.
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Reaction Time : 2–4 hours under anhydrous conditions.
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Product : 4'-Hydroxybiphenyl-4-sulfonic acid.
Mechanism
Electrophilic aromatic substitution occurs via the generation of a sulfonyl cation (SO₃H⁺), which attacks the electron-rich para position relative to the hydroxyl group.
Conversion to Sulfonyl Chloride
The sulfonic acid is converted to its reactive sulfonyl chloride derivative for amidation.
Reagents and Conditions
-
Chlorinating Agent : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
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Solvent : Toluene or chlorobenzene.
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Temperature : Reflux (110–120°C) for 6–8 hours.
Amidation with Dimethylamine
The sulfonyl chloride reacts with dimethylamine to form the final sulfonamide.
Reagents and Conditions
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Amine : Excess dimethylamine (2.5 equivalents) in tetrahydrofuran (THF).
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Base : Triethylamine (TEA) to neutralize HCl byproduct.
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Temperature : 0–5°C initially, then room temperature for 12 hours.
Purification
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Filtration : Remove TEA·HCl precipitate.
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Crystallization : Evaporate THF and recrystallize from ethanol/water (70:30).
Yield : 75–80% with >98% purity by HPLC.
Industrial-Scale Optimization
Large-scale production necessitates modifications to improve efficiency and safety:
Continuous Reactor Systems
Solvent Recycling
Waste Management
Comparative Data on Reaction Conditions
| Step | Reagents | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Alkaline Hydrolysis | NaOH (70%), H₂O | 310–330 | 10–40 | 94 |
| Sulfonation | ClSO₃H, CH₂Cl₂ | 0–5 | Ambient | 89 |
| Chlorination | PCl₅, Toluene | 110–120 | Ambient | 88 |
| Amidation | (CH₃)₂NH, TEA, THF | 0–25 | Ambient | 78 |
Challenges and Mitigation Strategies
Hydroxyl Group Stability
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of biphenyl amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups (e.g., Cl, CF₃O): Increase binding affinity to carbonic anhydrase (CA) isoforms but reduce solubility .
Hydrophilic Substituents (e.g., OH, NH₂): Improve aqueous solubility but may reduce membrane permeability .
Bulkier Groups (e.g., mesityl, trimethoxyphenyl): Enhance selectivity for specific CA isoforms (e.g., CA IX over CA II) .
Key Findings:
- The 4'-hydroxy derivative exhibits moderate CA inhibition but superior solubility compared to chloro- or trifluoromethoxy-substituted analogues .
- Chloro and CF₃O groups significantly enhance potency against cancer-associated CA isoforms but require formulation aids for in vivo use .
- Dual-target inhibitors (e.g., Compound 15) demonstrate the feasibility of merging structural motifs from multiple lead compounds .
Trends:
- Higher logP values correlate with increased substituent hydrophobicity (Cl > CF₃O > OH).
- Synthetic yields are influenced by steric hindrance during Suzuki coupling (bulky groups reduce yields) .
Biological Activity
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of sulfonamides known for their pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a biphenyl backbone with a sulfonamide group and a hydroxyl group, which are critical for its biological activity.
Antimicrobial Activity
Sulfonamides are traditionally known for their antibacterial properties. The mechanism of action typically involves the inhibition of bacterial folate synthesis. Research has indicated that derivatives of sulfonamides can exhibit enhanced activity against various bacterial strains:
- In vitro studies demonstrated that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values were recorded at concentrations as low as 0.5 mg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 1.0 |
Antitumor Activity
The compound has also been investigated for its antitumor properties. A study involving various cancer cell lines demonstrated that this compound exhibited cytotoxic effects:
- Cytotoxicity Assays : Utilizing the MTT assay on HeLa (cervical cancer) and A549 (lung cancer) cell lines, the compound showed IC50 values of 15 µM and 20 µM respectively, indicating moderate antiproliferative activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of this sulfonamide derivative was evaluated through various assays measuring its ability to inhibit pro-inflammatory cytokines:
- In vitro Studies : The compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a promising anti-inflammatory profile .
Case Studies
- Case Study on Antimicrobial Resistance : A recent study highlighted the effectiveness of this compound in overcoming resistance in methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy .
- Antitumor Evaluation : In a preclinical model using mice implanted with tumor cells, treatment with this sulfonamide led to a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased mitotic activity in treated tumors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide, and what critical parameters influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-dimethylaminobenzenesulfonyl chloride and 4-hydroxybiphenyl-4-amine. Key parameters include:
- Use of anhydrous solvents (e.g., THF) to avoid hydrolysis of the sulfonyl chloride.
- Controlled pH (e.g., aqueous Na₂CO₃) to deprotonate the amine and drive the reaction .
- Reaction monitoring via TLC or HPLC to optimize reaction time (typically 12–24 hours at 60–80°C).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the dimethylamino group (δ ~2.8–3.1 ppm for N–CH₃) and biphenyl protons (δ ~6.8–7.6 ppm) .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Methodology :
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., halogens) on the biphenyl ring to enhance receptor binding affinity. For example, chloro-substituted analogs show improved enzyme inhibition .
- Hydrogen Bonding : Replace the 4'-hydroxy group with methoxy to assess impact on solubility and target interaction .
- Data Table :
| Derivative | Substituent | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| Parent | 4'-OH | 12 µM (Enzyme X) | |
| 4'-Cl | 4'-Cl | 5.3 µM (Enzyme X) | |
| 4'-OCH₃ | 4'-OCH₃ | 18 µM (Enzyme X) |
Q. How should researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity)?
- Methodology :
- Assay Conditions : Verify buffer pH (e.g., Tris-HCl vs. phosphate) and ionic strength, as sulfonamides exhibit pH-dependent solubility .
- Control Experiments : Use known inhibitors (e.g., acetazolamide) to validate assay sensitivity .
- Cellular Uptake : Perform mass spectrometry to quantify intracellular concentrations, as poor permeability may explain discrepancies .
Q. What strategies mitigate instability of the 4'-hydroxy group during storage or biological assays?
- Degradation Pathways : The phenolic group is prone to oxidation (forming quinones) or photodegradation.
- Stabilization Methods :
- Store under inert gas (N₂/Ar) at –20°C in amber vials .
- Add antioxidants (e.g., ascorbic acid at 0.1 mM) to aqueous solutions .
- Lyophilize with cryoprotectants (e.g., trehalose) for long-term stability .
Q. What computational methods predict binding modes of this compound with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., carbonic anhydrase II) to identify key interactions (e.g., sulfonamide-Zn²+ coordination) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
Methodological Best Practices
Q. How to optimize HPLC conditions for purity analysis?
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of acetonitrile (20% → 70%) in 0.1% formic acid over 20 minutes.
- Detection : UV at 254 nm (sulfonamide chromophore) .
Q. What are the ethical and safety considerations for handling this compound?
- Safety Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
